molecular formula C14H4N4O7 B14479320 9H-Fluorene-4-carbonitrile, 2,5,7-trinitro-9-oxo- CAS No. 65593-05-7

9H-Fluorene-4-carbonitrile, 2,5,7-trinitro-9-oxo-

Cat. No.: B14479320
CAS No.: 65593-05-7
M. Wt: 340.20 g/mol
InChI Key: VACRFOXSSUZRGQ-UHFFFAOYSA-N
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Description

9H-Fluorene-4-carbonitrile, 2,5,7-trinitro-9-oxo-: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluorene core, substituted with nitro groups and a carbonitrile group, making it a subject of interest for researchers in chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-4-carbonitrile, 2,5,7-trinitro-9-oxo- typically involves multi-step organic reactions. One common method includes the nitration of fluorene derivatives followed by the introduction of a carbonitrile group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and cyanide sources for the carbonitrile group introduction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in a variety of chemical transformations.

    Substitution: The nitro groups and the carbonitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted fluorenes, amino derivatives, and other functionalized fluorene compounds.

Scientific Research Applications

Chemistry: In chemistry, 9H-Fluorene-4-carbonitrile, 2,5,7-trinitro-9-oxo- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine: While specific biological applications are less common, derivatives of this compound could potentially be explored for their biological activity, including as potential pharmaceuticals or biochemical probes.

Industry: In industry, this compound may be used in the development of advanced materials, such as organic semiconductors or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 9H-Fluorene-4-carbonitrile, 2,5,7-trinitro-9-oxo- largely depends on its chemical reactivity. The nitro groups can participate in electron transfer reactions, while the carbonitrile group can act as a nucleophile or electrophile in various chemical processes. The molecular targets and pathways involved would be specific to the particular application or reaction being studied.

Comparison with Similar Compounds

  • 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid
  • 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid dibutylamide
  • 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid 2-methoxy-ethyl ester

Comparison: Compared to these similar compounds, 9H-Fluorene-4-carbonitrile, 2,5,7-trinitro-9-oxo- is unique due to the presence of the carbonitrile group, which imparts different chemical reactivity and potential applications. The nitro groups in all these compounds contribute to their electron-withdrawing properties, but the specific functional groups attached to the fluorene core can significantly alter their chemical behavior and applications.

Properties

CAS No.

65593-05-7

Molecular Formula

C14H4N4O7

Molecular Weight

340.20 g/mol

IUPAC Name

2,5,7-trinitro-9-oxofluorene-4-carbonitrile

InChI

InChI=1S/C14H4N4O7/c15-5-6-1-7(16(20)21)2-9-12(6)13-10(14(9)19)3-8(17(22)23)4-11(13)18(24)25/h1-4H

InChI Key

VACRFOXSSUZRGQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C#N)C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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